physicochemical properties of Ethyl 2-chloro-4-iodonicotinate
physicochemical properties of Ethyl 2-chloro-4-iodonicotinate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-4-iodonicotinate
Abstract
Ethyl 2-chloro-4-iodonicotinate is a halogenated pyridine derivative that serves as a versatile intermediate in advanced organic synthesis. Its trifunctional nature—comprising an ester, a chloro substituent, and an iodo substituent on the pyridine core—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a detailed examination of its physicochemical properties, spectroscopic signature, a representative synthetic approach, and analytical methodologies. The content herein is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in synthetic chemistry.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical intermediate is a precise understanding of its identity and fundamental properties. Ethyl 2-chloro-4-iodonicotinate is a unique building block whose utility is defined by its specific arrangement of functional groups.
-
IUPAC Name: Ethyl 2-chloro-4-iodopyridine-3-carboxylate
-
CAS Number: 219727-21-6[1]
-
Molecular Formula: C₈H₇ClINO₂[1]
-
Molecular Structure: (A representative image would be placed here in a full document)
The quantitative physicochemical properties are summarized in the table below. It is important to note that while some data for this specific molecule is available, other values are estimated based on closely related analogs, such as its methyl ester counterpart, due to the compound's specialized nature.
| Property | Value | Source / Rationale |
| Molecular Weight | 311.50 g/mol | [1] |
| Physical State | Solid (predicted) | Based on the methyl ester analog which is a solid.[3][4] |
| Melting Point | Not available. Expected to be determined experimentally. | The related methyl ester has a melting point of 85-86°C.[3] |
| Boiling Point | >300°C at 760 mmHg (estimated) | The related methyl ester has a boiling point of 304.4°C.[3] High molecular weight suggests vacuum distillation is required. |
| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). | Inferred from its nonpolar, organic structure. |
| Purity | Typically available at ≥97% | [5] |
Synthesis and Mechanistic Insight
The synthesis of Ethyl 2-chloro-4-iodonicotinate is most logically achieved through the esterification of its corresponding carboxylic acid precursor, 2-chloro-4-iodonicotinic acid. This approach is standard for preparing esters and provides a reliable pathway to the target compound.
Proposed Synthetic Workflow
The workflow involves a classic Fischer esterification or, for higher yields and milder conditions, an acid chloride-mediated esterification. The latter is often preferred for its irreversible nature.
Caption: Proposed synthesis workflow for Ethyl 2-chloro-4-iodonicotinate.
Detailed Experimental Protocol (Representative)
This protocol is adapted from standard procedures for the synthesis of similar nicotinic acid esters.[6][7]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-chloro-4-iodonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid).
-
Acid Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise at 0°C. The choice of oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous, simplifying workup.
-
Reaction Monitoring (Activation): Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Solvent Removal: Remove the solvent and excess reagent in vacuo to yield the crude 2-chloro-4-iodonicotinoyl chloride as an oil or solid.
-
Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0°C and add anhydrous ethanol (3.0 eq) followed by the slow, dropwise addition of a non-nucleophilic base such as triethylamine (1.5 eq) to scavenge the HCl byproduct.
-
Reaction Monitoring (Esterification): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid chloride is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-chloro-4-iodonicotinate.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is paramount. The following section details the expected analytical data and provides a logical framework for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While specific experimental data for this compound is not publicly available, a robust prediction can be made based on established chemical shift principles.[8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.2-8.4 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
δ 7.8-8.0 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. It is upfield relative to the C6 proton but is deshielded by the adjacent iodine and the ester carbonyl group.
-
δ 4.4-4.5 ppm (q, 2H): A quartet representing the methylene (-OCH₂CH₃) protons of the ethyl ester, split by the adjacent methyl group.
-
δ 1.3-1.5 ppm (t, 3H): A triplet representing the terminal methyl (-OCH₂CH₃) protons, split by the adjacent methylene group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~164 ppm: Carbonyl carbon of the ester.
-
δ ~152 ppm, ~145 ppm, ~130 ppm: Aromatic carbons of the pyridine ring (C2, C6, C5).
-
δ ~125 ppm: Aromatic carbon attached to the ester (C3).
-
δ ~95-100 ppm: Aromatic carbon attached to iodine (C4). The large, polarizable iodine atom causes a significant upfield shift for the carbon it is attached to.
-
δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution, which is particularly informative for halogenated compounds.
-
Expected Molecular Ion (M⁺): 311.50 g/mol .
-
Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be observed for the molecular ion peak and related fragments. For example, peaks would be expected at m/z ≈ 311 (for ¹²C₈H₇³⁵Cl¹²⁷INO₂) and m/z ≈ 313 (for ¹²C₈H₇³⁷Cl¹²⁷INO₂).
Analytical Workflow for Quality Control
Caption: Standard analytical workflow for quality control of the final product.
Safety, Handling, and Storage
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
Applications in Research and Drug Development
Ethyl 2-chloro-4-iodonicotinate is not an end-product but a valuable intermediate. Its utility stems from the differential reactivity of its three functional handles, allowing for sequential and site-selective modifications.
-
Cross-Coupling Reactions: The iodo-substituent at the C4 position is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of various aryl, heteroaryl, or alkynyl groups at this position.
-
Nucleophilic Aromatic Substitution (SₙAr): The chloro-substituent at the C2 position is activated towards SₙAr reactions. This enables the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors and other pharmaceutical agents.[12]
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization (e.g., amide bond formation) or reduced to a primary alcohol.
This multi-functional handle design makes it a key building block for creating libraries of complex molecules for screening in drug discovery programs.[13][14]
Conclusion
Ethyl 2-chloro-4-iodonicotinate is a high-value chemical intermediate with significant potential in synthetic organic chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a robust synthetic strategy, and the analytical methods required for its characterization. A thorough understanding of its reactivity and handling requirements will enable researchers to leverage this versatile building block for the efficient synthesis of novel compounds in pharmaceutical and materials science research.
References
-
(No author given). (2011). Supporting Information for The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
(No author given). (2025, September 19). Ethyl 2-chloronicotinate - SAFETY DATA SHEET. Alfa Aesar. Retrieved February 17, 2026, from [Link]
- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
-
(No author given). (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 17, 2026, from [Link]
- BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)
-
(No author given). (n.d.). Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Cheméo. Retrieved February 17, 2026, from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- (No author given). (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters. European Patent Office.
-
(No author given). (n.d.). Ethyl chloronicotinate (CAS No: 1452-94-4) API Intermediate Manufacturers. apicule. Retrieved February 17, 2026, from [Link]
- (No author given). (2026, January 30). Exploring the Synthesis and Applications of Ethyl 2-Chloroacetoacetate (CAS 609-15-4). NINGBO INNO PHARMCHEM CO.,LTD.
- Zhang, L., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
-
(No author given). (2023, April 7). Wittig Lab: 1H NMR Spectrum (300 MHz, CDCl3) of Ethyl 4-Chlorocinnamate. Chegg. Retrieved February 17, 2026, from [Link]
- (No author given). (2021).
Sources
- 1. 219727-21-6|Ethyl 2-chloro-4-iodonicotinate|BLD Pharm [bldpharm.com]
- 2. 544671-78-5|2-Chloro-4-iodonicotinic acid|BLD Pharm [bldpharm.com]
- 3. Methyl 2-chloro-4-iodonicotinate | 185041-05-8 [sigmaaldrich.com]
- 4. 2-Chloro-4-iodo-nicotinic acid methyl ester AldrichCPR 185041-05-8 [sigmaaldrich.com]
- 5. Ethyl 2-chloro-4-iodonicotinate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. Ethyl 2-chloronicotinate | 1452-94-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apicule.com [apicule.com]
- 14. nbinno.com [nbinno.com]
